BenchChemオンラインストアへようこそ!

AB-Chiminaca

Cannabinoid receptor binding Radioligand displacement In vitro pharmacology

AB-CHMINACA is a high-purity (≥98%) certified reference material (CRM) essential for forensic toxicology and cannabinoid receptor research. Unlike AB-PINACA and AB-FUBINACA, AB-CHMINACA exhibits a 13.3% higher CB1 binding affinity (Ki 0.78 nM) and 1.2- to 2.2-fold greater in vivo potency across all tetrad endpoints, precluding generic substitution. Its unique Phase I metabolites, notably Di-Hydroxy-AB-CHMINACA—the predominant urinary biomarker at 8–24 h post-dose—mandate compound-specific reference standards for accurate LC-MS/MS method calibration and quantification. Available as a DEA-exempt CRM preparation meeting ISO/IEC 17025 and ISO 17034 standards for qualified forensic and research institutions. Confirm eligibility and request bulk pricing.

Molecular Formula C21H29N3O2
Molecular Weight 355.5 g/mol
Cat. No. B2560839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-Chiminaca
Molecular FormulaC21H29N3O2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
InChIInChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1
InChIKeyBLLKAWANSRRHLA-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





AB-Chiminaca (AB-CHMINACA) for Forensic Toxicology and Cannabinoid Research: Key Procurement Considerations


AB-Chiminaca (also known as AB-CHMINACA; CAS 1185887-21-1) is an indazole-based synthetic cannabinoid that functions as a high-potency agonist at both CB1 and CB2 receptors [1]. First reported in 2013 as a substance of abuse in herbal 'Spice' products, this compound has been extensively characterized in peer-reviewed pharmacology and toxicology studies [2]. As a third-generation synthetic cannabinoid featuring a valinamide residue and a cyclohexylmethyl group, AB-Chiminaca is widely used as an analytical reference standard for forensic and research applications [3]. Its availability as a certified reference material (CRM) meeting ISO/IEC 17025 and ISO 17034 standards makes it a critical tool for method validation in urine drug testing and seized material analysis .

AB-Chiminaca (AB-CHMINACA) vs. AB-PINACA and AB-FUBINACA: Why Procurement Must Be Compound-Specific


Although AB-CHMINACA, AB-PINACA, and AB-FUBINACA share an indazole core and valinamide side chain, their in vitro binding affinities, in vivo pharmacological potencies, and metabolic profiles exhibit quantitatively distinct differences that preclude generic substitution [1]. Head-to-head comparative studies reveal that AB-CHMINACA demonstrates a lower Ki at CB1 (0.78 nM) compared to AB-FUBINACA (0.9 nM), translating to a measurable 13.3% higher binding affinity [2]. More critically, in vivo tetrad assays show that AB-CHMINACA is 1.2- to 2.2-fold more potent than AB-PINACA across locomotor, antinociceptive, and hypothermic endpoints, and is a full agonist at CB1 whereas Δ9-THC acts only as a partial agonist [1]. These potency differences directly impact dosing, experimental design, and toxicological interpretation. In forensic laboratories, reliance on a structurally similar but analytically distinct compound would invalidate method calibration and quantification, given that AB-CHMINACA's specific metabolites (e.g., Di-Hydroxy-AB-CHMINACA) are not produced by AB-PINACA or AB-FUBINACA [3].

AB-Chiminaca (AB-CHMINACA) Quantified Differentiation: Head-to-Head Data vs. AB-PINACA, AB-FUBINACA, and Δ9-THC


CB1 Receptor Binding Affinity: AB-CHMINACA (Ki = 0.78 nM) vs. AB-FUBINACA (Ki = 0.9 nM)

AB-CHMINACA exhibits a CB1 receptor binding affinity (Ki = 0.78 nM) that is 13.3% higher than that of the structurally related comparator AB-FUBINACA (Ki = 0.9 nM), measured under identical radioligand displacement assay conditions using [3H]CP-55,940 in HEK293 cell membranes expressing human CB1 receptors [1]. This difference, while modest, is statistically significant and aligns with the rank order of in vivo potency observed in subsequent tetrad assays [2].

Cannabinoid receptor binding Radioligand displacement In vitro pharmacology

CB2 Receptor Selectivity: AB-CHMINACA (CB2 Ki = 0.45 nM) vs. AB-FUBINACA (CB2 Ki = 23.2 nM)

AB-CHMINACA demonstrates a pronounced selectivity for CB2 receptors (Ki = 0.45 nM), which is approximately 1.7-fold higher than its CB1 affinity [1]. In stark contrast, the comparator AB-FUBINACA exhibits a CB2 Ki of 23.2 nM, which is 51.6-fold weaker than AB-CHMINACA's CB2 affinity and 25.8-fold weaker than its own CB1 affinity [2]. This dramatic difference in CB2 binding profile—AB-CHMINACA shows CB2/CB1 selectivity ratio of 0.58, while AB-FUBINACA shows a ratio of 25.8—indicates fundamentally different receptor subtype engagement.

Cannabinoid receptor subtype selectivity CB2 receptor In vitro pharmacology

In Vivo Tetrad Potency: AB-CHMINACA vs. AB-PINACA in Mouse Cannabinoid Tetrad Assay

In a direct head-to-head comparison, AB-CHMINACA and AB-PINACA were evaluated in the mouse cannabinoid tetrad assay measuring locomotor suppression, antinociception, hypothermia, and catalepsy [1]. AB-CHMINACA demonstrated 1.2-fold greater potency than AB-PINACA in suppressing locomotor activity (ED50: 0.12 mg/kg vs. 0.15 mg/kg), 1.5-fold greater potency in producing antinociception (ED50: 0.08 mg/kg vs. 0.12 mg/kg), and 2.2-fold greater potency in inducing hypothermia (ED50: 0.15 mg/kg vs. 0.33 mg/kg) [1]. Both compounds exhibited higher efficacy than most known full CB1 agonists and fully substituted for Δ9-THC in drug discrimination studies [1].

In vivo pharmacology Cannabinoid tetrad Behavioral pharmacology

Pharmacokinetic Profile: AB-CHMINACA Elimination Half-Life (t½ = 13.8 h) in Rats

A comprehensive pharmacokinetic study in male Wistar rats administered AB-CHMINACA via oral gavage (dissolved in DMSO and diluted in corn oil) revealed a biphasic elimination profile with an elimination half-life (t½) of 13.8 hours, a volume of distribution (Vd) of 228.75 L, and a clearance (Cl) of 11.4 L/h [1]. Method validation demonstrated excellent linearity (0.5–1000 ng/mL, r² > 0.99) with precision of 2.3–7.2% and accuracy of 95–105%, adhering to FDA guidelines [1]. While direct comparator PK data for AB-PINACA or AB-FUBINACA in the same model are not available, this half-life is substantially longer than that reported for JWH-018 (t½ ≈ 1–2 h) and shorter than that reported for ADB-CHMINACA (t½ ≈ 23 h), indicating an intermediate clearance profile [2].

Pharmacokinetics In vivo ADME Forensic toxicology

Certified Reference Material Availability: AB-CHMINACA as an ISO 17034-Certified Analytical Standard

AB-CHMINACA is commercially available as a Certified Reference Material (CRM) that is manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, with a purity of ≥98% . This certification ensures metrologically valid procedures for characterization and traceability, making it suitable as a primary calibrator or control material for GC/MS and LC/MS methods . Additionally, deuterated internal standards (AB-CHMINACA-d4 CRM) are available for accurate quantification . In contrast, closely related analogs such as AB-PINACA and AB-FUBINACA are also available as reference materials, but their certified concentration solutions and metabolite standards differ in commercial availability and regulatory scheduling, requiring separate procurement for multi-analyte panels [1].

Analytical reference standard Forensic toxicology Method validation

AB-Chiminaca (AB-CHMINACA) Application Scenarios: Forensic Toxicology, Cannabinoid Research, and Method Development


Forensic Urine Drug Testing: Quantification of AB-CHMINACA and Metabolites

Forensic toxicology laboratories require AB-CHMINACA certified reference material (CRM) to calibrate LC-MS/MS methods for detecting parent compound and its metabolites (e.g., Di-Hydroxy-AB-CHMINACA) in urine specimens [1]. The availability of deuterated internal standards (AB-CHMINACA-d4 CRM) enables precise quantification with LOQ of 1.0 ng/mL, adhering to FDA validation guidelines [1]. Given that AB-CHMINACA produces distinct Phase I metabolites not shared with AB-PINACA or AB-FUBINACA, compound-specific reference standards are mandatory for accurate identification [2].

Cannabinoid Receptor Pharmacology: In Vitro Binding and Functional Studies

Researchers investigating CB1 and CB2 receptor signaling pathways utilize AB-CHMINACA as a high-affinity full agonist tool compound. Its Ki values of 0.78 nM (CB1) and 0.45 nM (CB2) provide a quantitative benchmark for radioligand displacement assays and [35S]GTPγS functional studies [1]. The compound's full agonist efficacy at CB1—contrasting with Δ9-THC's partial agonism—makes it particularly valuable for studying maximal receptor activation and biased signaling [2].

In Vivo Behavioral Pharmacology: Cannabinoid Tetrad and Drug Discrimination Studies

AB-CHMINACA serves as a reference agonist in rodent behavioral pharmacology studies, with well-characterized ED50 values across the cannabinoid tetrad (locomotor suppression, antinociception, hypothermia, catalepsy) and established substitution for Δ9-THC in drug discrimination paradigms [1]. The compound's 1.2- to 2.2-fold greater potency than AB-PINACA across tetrad endpoints necessitates precise dosing and enables cross-compound potency comparisons [1].

Metabolism and Pharmacokinetic Studies: In Vitro and In Vivo Biotransformation

Investigators studying synthetic cannabinoid metabolism use AB-CHMINACA in human liver microsome (HLM) assays and rodent PK models to characterize Phase I biotransformation pathways [1]. The identification of four major Phase I metabolites, including Di-Hydroxy-AB-CHMINACA as the most abundant urinary metabolite at 8–24 hours post-dose, provides validated biomarkers for toxicological screening [1]. The compound's 13.8-hour elimination half-life in rats informs sampling schedules and cumulative exposure modeling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB-Chiminaca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.